

5-Fluoro-2-methoxybenzenesulfonyl chloride

CAS number 67475-56-3 properties

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxybenzenesulfonyl chloride

Cat. No.: B1304142

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In-Depth Technical Guide: 5-Fluoro-2-methoxybenzenesulfonyl chloride

CAS Number: 67475-56-3

This technical guide provides a comprehensive overview of **5-Fluoro-2-methoxybenzenesulfonyl chloride**, a key intermediate in synthetic organic chemistry. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical properties, safety, and potential applications.

Core Chemical Properties

5-Fluoro-2-methoxybenzenesulfonyl chloride, with the CAS number 67475-56-3, is a halogenated and methoxylated aromatic sulfonyl chloride.^{[1][2][3]} Its structure incorporates a reactive sulfonyl chloride group, making it a valuable building block for introducing the 5-fluoro-2-methoxyphenylsulfonyl moiety into various molecules. This compound is typically a solid at room temperature and is noted for its use as an intermediate in the synthesis of new drug candidates.^{[1][4]}

Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Fluoro-2-methoxybenzenesulfonyl chloride**. Note that some values are predicted based on

computational models.

Property	Value	Source
CAS Number	67475-56-3	[1][2][3][5]
Molecular Formula	C ₇ H ₆ ClFO ₃ S	[1][2][3][5]
Molecular Weight	224.64 g/mol	[2][3][5]
IUPAC Name	5-fluoro-2-methoxybenzenesulfonyl chloride	[1]
Physical Form	Solid, Crystallization	[1][2]
Purity	Typically ≥95%	[1]
Density (Predicted)	1.455 ± 0.06 g/cm ³	[2]
Boiling Point (Predicted)	309.8 ± 27.0 °C	[2]
Flash Point (Predicted)	141.2 °C	[2]
Vapor Pressure (Predicted)	0.00114 mmHg at 25°C	[2]
InChI Key	LUEBMKPHZDSPFH-UHFFFAOYSA-N	[1]

Safety and Handling

5-Fluoro-2-methoxybenzenesulfonyl chloride is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

The compound is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

Hazard Information	Details	Source
Signal Word	Danger	[1]
GHS Pictogram	GHS05 (Corrosion)	[1]
Hazard Statement	H314: Causes severe skin burns and eye damage.	[1]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C. Some suppliers recommend storage at -20°C for maximum stability.	[2][5]

Precautionary Measures

A comprehensive set of precautionary statements is associated with this compound, highlighting the need for stringent safety protocols. Key precautions include:

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
- P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
- P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
- P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
- P405: Store locked up.[1][6]

Experimental Protocols & Synthesis

While specific, peer-reviewed synthesis protocols for **5-Fluoro-2-methoxybenzenesulfonyl chloride** are not readily available in the provided search results, a general and representative method for the preparation of benzenesulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic compound.

Representative Synthesis: Chlorosulfonation of 4-Fluoroanisole

This protocol is a generalized procedure adapted from established methods for synthesizing benzenesulfonyl chlorides and should be considered illustrative.^[7]

Objective: To synthesize **5-Fluoro-2-methoxybenzenesulfonyl chloride** from 4-fluoroanisole.

Reaction Scheme: 4-Fluoroanisole + ClSO₃H → **5-Fluoro-2-methoxybenzenesulfonyl chloride** + H₂O

Materials:

- 4-Fluoroanisole
- Chlorosulfonic acid (ClSO₃H)
- Chloroform (or other suitable inert solvent)
- Ice bath
- Magnetic stirrer
- Round-bottom flask equipped with a dropping funnel and a gas outlet to a scrubber.

Procedure:

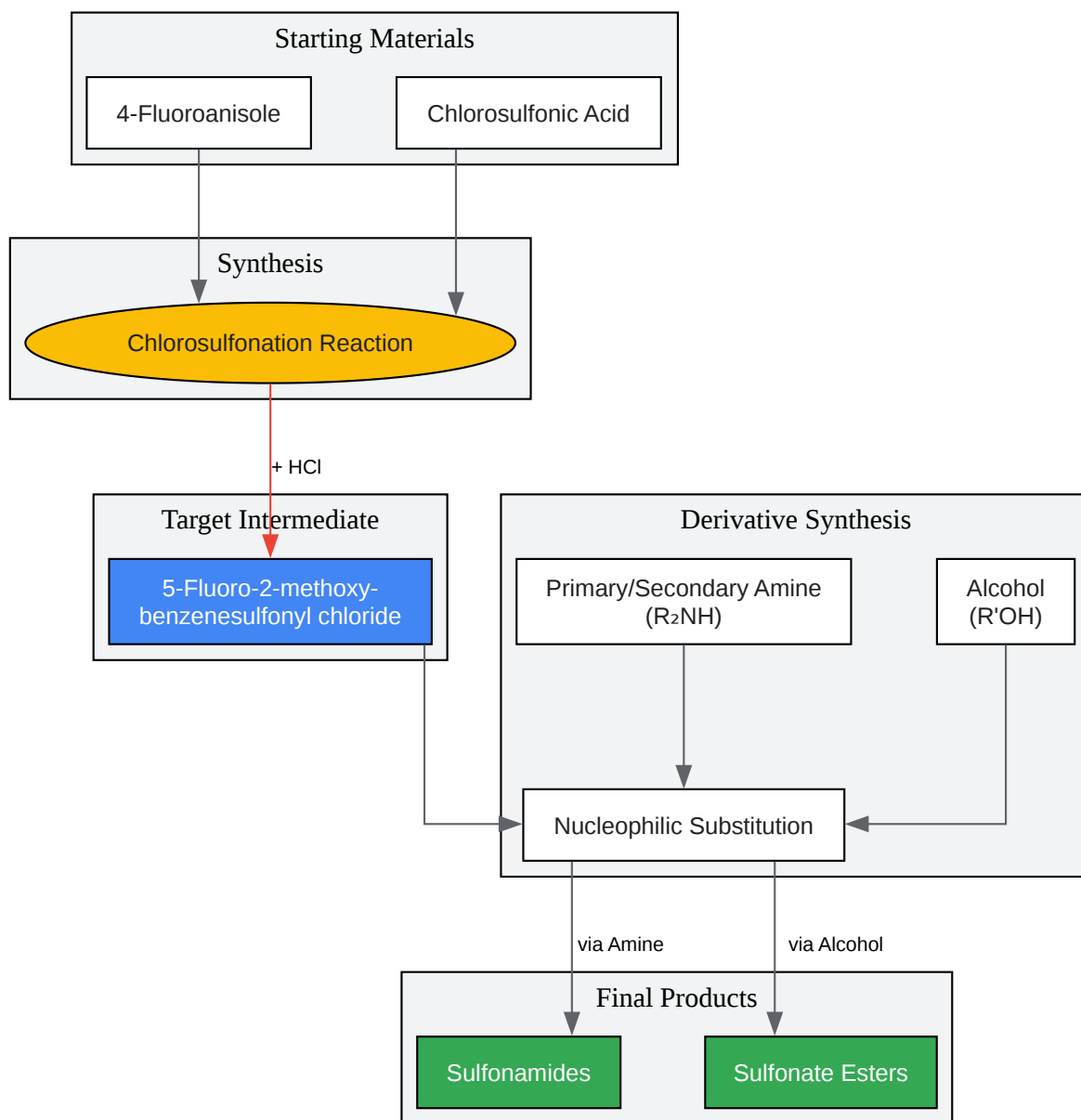
- In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup has an outlet connected to a gas trap or scrubber to neutralize the evolving HCl gas.
- Charge the flask with the starting material, 4-fluoroanisole (1.0 equivalent), dissolved in a minimal amount of dry, inert solvent like chloroform.
- Cool the flask to 0°C using an ice bath.
- Slowly add chlorosulfonic acid (approximately 2.0-3.0 equivalents) dropwise via the dropping funnel to the stirred solution. Maintain the internal temperature between 0°C and 5°C

throughout the addition.^[8]

- After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, or until the reaction is deemed complete by TLC or other appropriate analysis.
- Very cautiously pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. This step is highly exothermic and should be performed with extreme care.
- The crude product may precipitate as a solid or separate as an oil. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Remove the solvent under reduced pressure to yield the crude **5-Fluoro-2-methoxybenzenesulfonyl chloride**.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.

Visualized Workflows and Pathways

The primary utility of **5-Fluoro-2-methoxybenzenesulfonyl chloride** is as a reactant in nucleophilic substitution reactions at the sulfur atom. The following workflow illustrates its synthesis and subsequent reactions.



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Caption: General synthesis and reaction workflow for sulfonyl chlorides.

This diagram illustrates the typical synthetic route to an aryl sulfonyl chloride via chlorosulfonation, followed by its conversion into two major classes of derivatives: sulfonamides and sulfonate esters, through reactions with amines and alcohols, respectively. This highlights the role of **5-Fluoro-2-methoxybenzenesulfonyl chloride** as a versatile intermediate in the synthesis of more complex molecules, which is particularly relevant in the field of drug discovery.

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